molecular formula C18H10Br4O8 B1614568 Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester CAS No. 71337-52-5

Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester

Cat. No.: B1614568
CAS No.: 71337-52-5
M. Wt: 673.9 g/mol
InChI Key: MRDWEURGLFYDAO-UHFFFAOYSA-N
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Description

Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester is a chemical compound with the molecular formula C18H10Br4O8 and a molecular weight of 673.9 g/mol. This compound appears as a white crystalline powder that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester typically involves the esterification of butanedioic acid with 2,4-dibromo-6-carboxyphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is usually heated under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of dibromoalcohols.

    Substitution: Formation of various substituted phenyl esters.

Scientific Research Applications

Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester has a wide range of scientific research applications:

    Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to cross-link hemoglobin beta chains.

    Industry: Widely used in the production of flame-retardant materials, including plastics, textiles, and electronics.

Mechanism of Action

The mechanism by which Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester exerts its effects involves the formation of a stable char layer on the surface of materials, which acts as a barrier to heat and oxygen. This char layer prevents the spread of flames and reduces the release of flammable gases. The compound also interacts with molecular targets such as hemoglobin beta chains, leading to cross-linking and stabilization of the protein structure.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol S (TBBPS): Similar flame retardant properties but with different solubility characteristics.

    Hexabromocyclododecane (HBCD): Another flame retardant with a different chemical structure and mechanism of action.

    Decabromodiphenyl ether (DecaBDE): Used in similar applications but has different environmental and health impacts.

Uniqueness

Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester is unique due to its high bromine content, which provides superior flame retardant properties compared to other compounds. Its ability to form stable char layers and cross-link proteins makes it particularly effective in enhancing the fire resistance of materials.

Properties

CAS No.

71337-52-5

Molecular Formula

C18H10Br4O8

Molecular Weight

673.9 g/mol

IUPAC Name

3,5-dibromo-2-[4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobutanoyl]oxybenzoic acid

InChI

InChI=1S/C18H10Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h3-6H,1-2H2,(H,25,26)(H,27,28)

InChI Key

MRDWEURGLFYDAO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)CCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)CCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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